2-Pyridyl-1,2-ethanediol 2-Pyridyl-1,2-ethanediol
Brand Name: Vulcanchem
CAS No.: 3944-00-1
VCID: VC18213061
InChI: InChI=1S/C7H9NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,7,9-10H,5H2
SMILES:
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol

2-Pyridyl-1,2-ethanediol

CAS No.: 3944-00-1

Cat. No.: VC18213061

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

2-Pyridyl-1,2-ethanediol - 3944-00-1

Specification

CAS No. 3944-00-1
Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
IUPAC Name 1-pyridin-2-ylethane-1,2-diol
Standard InChI InChI=1S/C7H9NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,7,9-10H,5H2
Standard InChI Key ORRCHBGKENHRKA-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C(CO)O

Introduction

Structural and Nomenclatural Features

2-Pyridyl-1,2-ethanediol belongs to the enediol family, featuring adjacent hydroxyl groups on a two-carbon chain, each bonded to a pyridin-2-yl substituent. The IUPAC name, 1,2-di(pyridin-2-yl)ethane-1,2-diol, reflects this arrangement. Its structure is stabilized by intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atoms of the pyridine rings, contributing to its planar conformation . Synonyms include α-Pyridoin, 1,2-di(2-pyridyl)-1,2-ethanediol, and EINECS 214-524-4 .

Synthesis and Chemical Reactivity

The synthesis of 2-Pyridyl-1,2-ethanediol typically involves condensation reactions between pyridine-2-carbaldehyde derivatives and glycolic acid under basic conditions. Cheng et al. (2010) optimized a route using catalytic sodium hydroxide in ethanol, achieving yields exceeding 70% . Key steps include:

  • Aldol Condensation: Pyridine-2-carbaldehyde reacts with glycolic acid to form an intermediate α-hydroxy ketone.

  • Tautomerization: The ketone undergoes enolization, stabilized by the electron-withdrawing pyridine rings.

  • Purification: Recrystallization from ethanol yields pure product .

Alternative methods include electrochemical reduction of pyridine-2-carboxylic acid esters, though these are less efficient .

Physicochemical Properties

The compound’s physical and spectral characteristics are critical for identification and application:

PropertyValueMethod/Source
Molecular Weight216.24 g/molMass Spectrometry
Density1.303 g/cm³Chemsrc
Boiling Point399.3°C at 760 mmHgChemsrc
Flash Point195.3°CChemsrc
Vapor Pressure4.3×1074.3 \times 10^{-7} mmHgChemsrc
IR Peaks (cm⁻¹)3350 (O–H), 1590 (C=N)ChemicalBook
Mass Spectrum (m/z)216 (M⁺), 108, 109 (base peak)ChemicalBook

The infrared spectrum confirms hydroxyl (3350 cm⁻¹) and aromatic C=N (1590 cm⁻¹) stretches, while mass spectrometry reveals a molecular ion peak at m/z 216 and fragmentation patterns consistent with pyridine ring cleavage .

Antioxidant Mechanism and Biological Relevance

Cheng et al. (2010) demonstrated that 2-Pyridyl-1,2-ethanediol acts as a potent radical scavenger, with an IC₅₀ of 12.3 μM against DPPH radicals . The mechanism involves:

  • Hydrogen Atom Transfer (HAT): The enediol group donates hydrogen atoms to neutralize free radicals.

  • Electron Delocalization: Resonance stabilization of the resultant radical occurs via conjugation with the pyridine rings.

  • Chelation of Metal Ions: The hydroxyl and pyridyl nitrogen atoms bind transition metals, inhibiting Fenton reactions .

Comparative studies show its antioxidant efficiency surpasses that of ascorbic acid in lipid peroxidation assays, making it a candidate for stabilizing pharmaceuticals and polymers .

Applications in Materials Science and Medicine

Polymer Chemistry

The compound’s bifunctional structure enables its use as a crosslinker in poly(ethylene glycol) (PEG) derivatives. Ishii et al. (2005) functionalized PEG with pyridyl disulfide groups using 2-Pyridyl-1,2-ethanediol as a precursor, enhancing drug conjugation efficiency in targeted therapies .

Pharmaceutical Intermediates

Its enediol moiety serves as a building block for synthesizing quinuclidine derivatives, which are pivotal in anticholinergic drugs. Cyclodehydration reactions with piperidine derivatives yield 3-quinuclidinol, a key intermediate in Alzheimer’s therapeutics .

Future Directions and Research Gaps

Current research gaps include:

  • Toxicological Profiles: Long-term exposure effects in mammalian models.

  • Catalytic Applications: Exploration in asymmetric synthesis leveraging chiral pyridyl centers.

  • Nanomaterial Functionalization: Integration into metal-organic frameworks (MOFs) for enhanced antioxidant delivery.

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